3-(Aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium
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Overview
Description
3-(Aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium is a complex organic compound that features a pyridinium core substituted with an aminocarbonyl group and a 3,4-dichlorophenyl-2-oxoethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then subjected to cyclization and subsequent functional group transformations to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring or the dichlorophenyl moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of 3-(Aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-(2,4-dichlorophenyl)pyrazole: Shares a similar dichlorophenyl moiety but differs in the core structure.
2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile: Contains a dichlorophenyl group but has a different overall structure and functional groups.
Uniqueness
3-(Aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2.BrH/c15-11-4-3-9(6-12(11)16)13(19)8-18-5-1-2-10(7-18)14(17)20;/h1-7H,8H2,(H-,17,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFIFOMVMOGKOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)N.[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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